Methods and Technical Details
The synthesis of UR-RG98 involves several key steps that focus on creating the desired molecular structure while ensuring high purity and yield. The process typically begins with the preparation of intermediate compounds that are subsequently transformed into the final product through various chemical reactions.
The synthesis has been optimized to improve yields and reduce by-products, making it more efficient for large-scale production .
Structure and Data
UR-RG98 has a complex molecular structure characterized by its unique arrangement of atoms that contribute to its biological activity. The compound's structural formula can be represented as follows:
The three-dimensional conformation of UR-RG98 plays a critical role in its interaction with the histamine H4 receptor. Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy provide insights into its binding modes and interactions at the molecular level .
Reactions and Technical Details
UR-RG98 undergoes various chemical reactions that can be leveraged for further functionalization or modification. Notable reactions include:
The compound's reactivity profile is essential for understanding its potential therapeutic applications and optimizing its use in drug development .
Process and Data
The mechanism of action of UR-RG98 primarily involves its binding to the histamine H4 receptor, leading to downstream signaling pathways that modulate immune responses. Upon binding:
Research indicates that UR-RG98's selective action on the H4 receptor could provide therapeutic benefits in treating allergic responses and inflammatory conditions without affecting other histamine receptors significantly .
Physical and Chemical Properties
UR-RG98 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various applications in research and potential therapeutic uses .
Scientific Uses
UR-RG98 has several promising applications in scientific research:
The understanding of histamine receptors has evolved significantly over the past century. Initially, histamine's physiological roles were linked to allergic responses mediated by the H1 receptor (H1R), discovered in the 1930s–1940s, and the H2 receptor (H2R), identified in 1972 for gastric acid secretion [1] [5]. The H3 receptor (H3R) was pharmacologically characterized in 1983 as a regulator of neurotransmitter release in the CNS. However, the breakthrough came with genomic sequencing in the 1990s, which revealed the histamine H4 receptor (H4R) as a distinct orphan G protein-coupled receptor (GPCR) with ∼35% homology to H3R but unique expression in hematopoietic cells [1] [5]. This discovery, reported simultaneously by six independent groups in 2000–2001, highlighted H4R's role in immune modulation, particularly in chemotaxis of eosinophils and mast cells, and its potential as a therapeutic target for inflammatory diseases like asthma, pruritus, and atopic dermatitis [1] [4].
UR-RG98 (systematic name: (+)-2-Cyano-1-{[trans-(1S,3S)-3-(1H-imidazol-4-yl)cyclopentyl]methyl}-3-[2-(phenylsulfanyl)ethyl]guanidine) emerged from rational drug design efforts to enhance the potency and selectivity of cyanoguanidine-based H4R agonists. Building on the scaffold of UR-PI376, an early H4R agonist, researchers introduced conformational restriction via a trans-cyclopentane-1,3-diyl linker and performed enantioseparation to isolate stereoisomers [3] . This yielded UR-RG98 (designated (1S,3S)-enantiomer), which exhibited:
UR-RG98 belongs to the cyanoguanidine chemotype, characterized by a three-part structure:
Its innovation lies in the cyclopentane diyl spacer, which locks the molecule into a bioactive conformation, reducing entropic penalty during receptor binding. This contrasts with flexible agonists like 4-methylhistamine (linear alkyl chain) or clobenpropit (unrestricted propylguanidine) [7] . Table 1 compares key structural features:
Table 1: Structural Evolution of Cyanoguanidine-Type H4R Agonists
Compound | Core Structure | Spacer | Key Modifications |
---|---|---|---|
UR-PI376 | Imidazole-cyanoguanidine | Butyl chain | Flexible linker |
UR-PI294 | Imidazole-acylguanidine | Propyl chain | Radiolabeled derivative |
UR-RG98 | Imidazole-cyanoguanidine | trans-Cyclopentyl | Conformational restriction; (1S,3S)-chirality |
Table 2: Pharmacological Profile of UR-RG98 vs. Reference Agonists
Parameter | UR-RG98 | UR-PI376 | 4-Methylhistamine | Histamine |
---|---|---|---|---|
hH4R EC50 (nM) | 11 | 50* | 120† | 250 |
hH3R Selectivity | >100-fold | 10-fold | 30-fold | None |
Functional Activity | Full agonist | Full agonist | Partial agonist | Full agonist |
The (1S,3S)-chirality of UR-RG98 is critical: the enantiomer (1R,3R) acts as an H4R antagonist, demonstrating stereospecific receptor activation. Molecular dynamics simulations confirm that UR-RG98 stabilizes H4R's active-state conformation, while its enantiomer favors the inactive state [3].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2